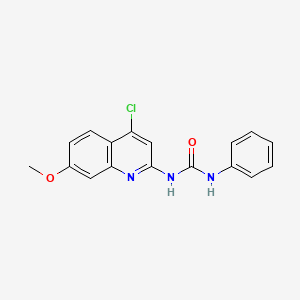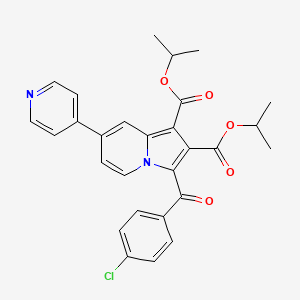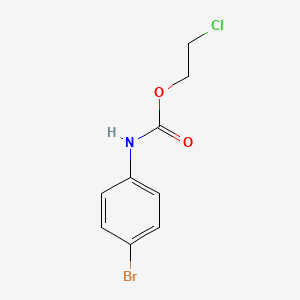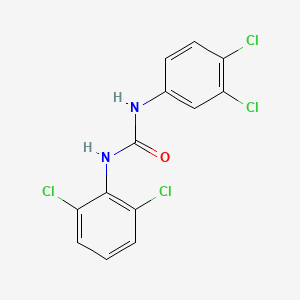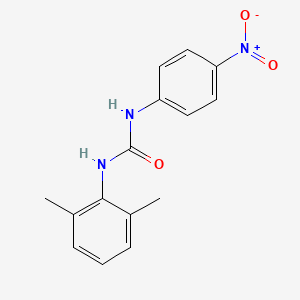
1-(4-Nitrophenyl)-3-(2,6-xylyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Nitrophenyl)-3-(2,6-xylyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-(2,6-xylyl)urea typically involves the reaction of 4-nitroaniline with 2,6-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(4-Nitrophenyl)-3-(2,6-xylyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1-(4-Aminophenyl)-3-(2,6-xylyl)urea.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 4-nitroaniline, 2,6-dimethylphenylamine, and carbon dioxide.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Nitrophenyl)-3-(2,6-xylyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the xylyl group can affect the compound’s hydrophobic interactions.
相似化合物的比较
Similar Compounds
1-(4-Nitrophenyl)-3-phenylurea: Similar structure but lacks the xylyl group.
1-(4-Aminophenyl)-3-(2,6-xylyl)urea: Reduced form of the compound.
1-(4-Nitrophenyl)-3-(2,4-xylyl)urea: Similar but with different substitution on the xylyl group.
Uniqueness
1-(4-Nitrophenyl)-3-(2,6-xylyl)urea is unique due to the presence of both nitrophenyl and xylyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups can result in unique electronic and steric properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
108717-64-2 |
|---|---|
分子式 |
C15H15N3O3 |
分子量 |
285.30 g/mol |
IUPAC 名称 |
1-(2,6-dimethylphenyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-3-5-11(2)14(10)17-15(19)16-12-6-8-13(9-7-12)18(20)21/h3-9H,1-2H3,(H2,16,17,19) |
InChI 键 |
SKNZLXGUBQBATO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


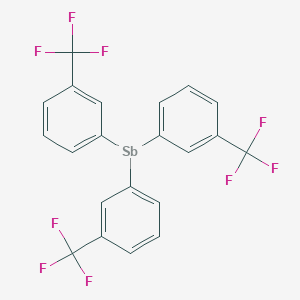
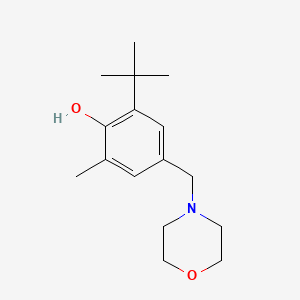
![Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)
![3-chloro-4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B11954708.png)

